

Mass Spectrometry & HPLC Parameters for Tinoridine

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Compound Focus: Tinoridine

CAS No.: 24237-54-5

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The following tables summarize the key parameters for the analysis of **Tinoridine** Hydrochloride from two studies: a general High-Resolution Mass Spectrometry (HRMS) degradation study [1] and a validated quantitative method for bioanalysis [2].

Table 1: HPLC Parameters for Separation

Parameter	Degradation Profiling (HRMS) [1]	Quantitative LC-MS in Rat Plasma [2]
HPLC Column	X-Bridge C18 (250 mm × 4.6 mm, 5 μm) [1]	Zorbax extended C18 (50 mm × 2.1 mm, 1.8 μm) [2]
Mobile Phase	Gradient elution (specific phases not detailed) [1]	Gradient of Acetonitrile and 0.1% Formic Acid [2]
Flow Rate	Not Specified	0.5 mL/min [2]

Table 2: Mass Spectrometry Detection Parameters

Parameter	Degradation Profiling (HRMS) [1]	Quantitative LC-MS in Rat Plasma [2]
Ionization Mode	Not Specified	Positive Ion Electrospray Ionization (ESI+) [2]
Target Ion ([M+H] ⁺)	Not Specified	<i>m/z</i> 317 (Tinoridine) [2]
Internal Standard	Not Applicable	Ketorolac (<i>m/z</i> 256) [2]
Calibration Range	Not Applicable	2–200 ng/mL [2]

Table 3: Sample Preparation & Pre-treatment

Step	Quantitative LC-MS in Rat Plasma [2]
Sample Matrix	Rat Plasma
Preparation Method	Protein Precipitation
Precipitation Solvent	Methanol

Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

1. Validated LC-MS Method for Quantification in Rat Plasma [2] This method is designed for pharmacokinetic studies.

- **Sample Preparation:** Pre-treat rat plasma samples using a protein precipitation method with methanol.
- **Chromatography:** Achieve separation on a Zorbax extended C18 column (50 mm × 2.1 mm, 1.8 μm) using a gradient elution with acetonitrile and 0.1% formic acid as the mobile phase, at a flow rate of 0.5 mL/min.
- **Mass Spectrometry Detection:** Perform detection with positive ion electrospray ionization (ESI+). Monitor the target ions at *m/z* 317 for **tinoridine** and *m/z* 256 for the internal standard, ketorolac

tromethamine, in selective ion mode.

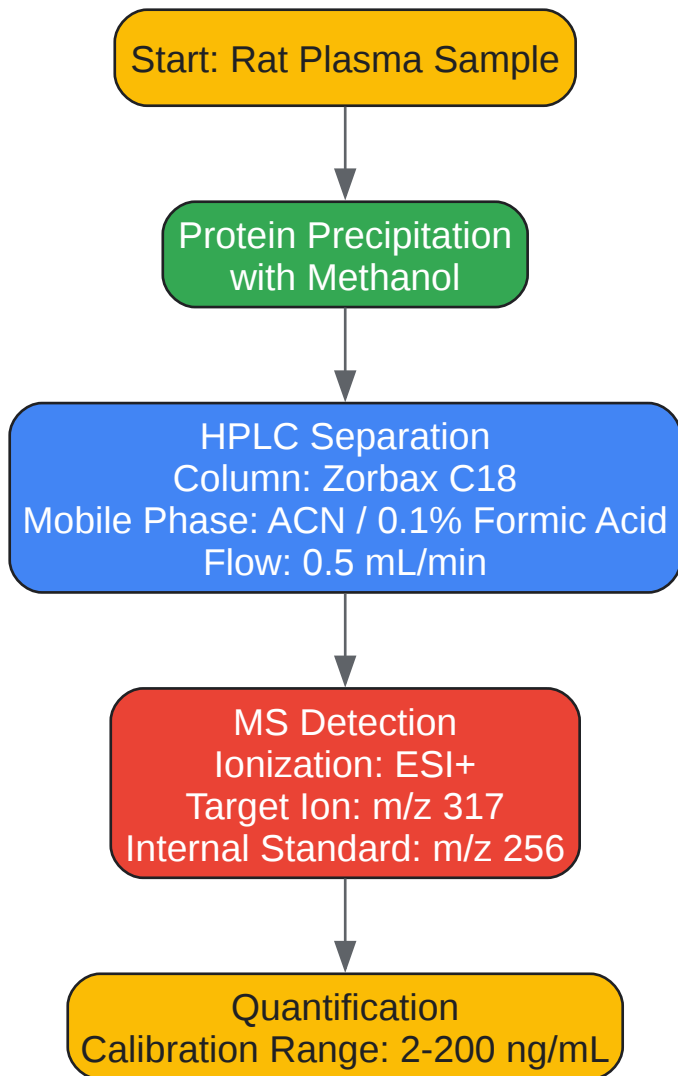
- **Validation:** The method was validated over a calibration range of 2–200 ng/mL, and all validation parameters were found to be within acceptable limits.

2. Comprehensive Degradation Profiling using HPLC-HRMS [1] This study provides a basis for quality control during storage.

- **Stress Testing:** Subject **tinoridine** hydrochloride to various stress conditions, including hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic, as per ICH Q1A(R2) guidelines.
- **Separation and Analysis:** A gradient reversed-phase HPLC method was developed on an X-Bridge C18 column (250 × 4.6 mm, 5 μm) to separate the degradation products.
- **Structural Elucidation:** The structures of the degradation products were elucidated using High-Resolution Mass Spectrometry (HRMS). The study characterized six new degradation products and explained their formation mechanisms [1].

Experimental Workflow for LC-MS Analysis

The diagram below outlines the logical workflow for the quantitative analysis of **Tinoridine** in a biological matrix like rat plasma, based on the validated method.



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FAQs & Troubleshooting Insights

While explicit troubleshooting guides were not found, the research articles point to specific areas that require attention.

What is the key advantage of using HRMS for Tinoridine analysis? High-Resolution Mass Spectrometry (HRMS) provides mass measurements with 4-5 decimal digits of accuracy. This high level of precision is crucial for distinguishing between **Tinoridine** and other molecules with very similar nominal masses, and is essential for confidently identifying and characterizing its degradation products [1] [3].

The method mentions an internal standard. Why is it used? The cited LC-MS method uses ketorolac as an internal standard [2]. Internal standards are critical in quantitative bioanalysis to correct for variations during sample preparation and analysis. Using a stable isotopically labeled internal standard (e.g., ^{13}C -labeled **Tinoridine**) is considered a best practice, as it can more effectively minimize ion suppression or enhancement effects in the mass spectrometer, leading to more accurate and reliable results [4].

My analysis shows unexpected peaks. What could be the source? **Tinoridine** is susceptible to degradation under various conditions. If you see unexpected peaks in your chromatogram, consider the following:

- **Hydrolytic Stress:** The drug can degrade under acidic, alkaline, and neutral conditions [1].
- **Thermal and Photolytic Stress:** Significant degradation can also occur under thermal and solid-state photolight stress conditions [1].
- **Solvent Interaction:** One study found that two degradation products were formed due to the effect of a co-solvent [1]. Ensuring the stability of your solvents is important.

Key Considerations for Method Implementation

- **MS-Compatible Mobile Phases:** For mass spectrometry applications, phosphoric acid in mobile phases should be replaced with a volatile acid like formic acid to prevent ion source contamination and signal suppression [5].
- **Column Alternatives:** Reverse-phase columns like the Newcrom R1 are also suitable for separating **Tinoridine**, offering another option for method development [5].

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